Chemical properties of 3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one
Chemical properties of 3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one
Executive Summary
3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4-one is a heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis.[1][2] It functions primarily as a masked diazonium species and a precursor for nitrogen-centered radicals . While the benzotriazinone core provides a template for high-energy transformations (such as nitrogen extrusion), the pyridin-4-ylmethyl substituent introduces specific physicochemical properties—namely, pH-dependent solubility and capacity for hydrogen bond acceptance—that make it a viable pharmacophore for kinase inhibition and enzyme targeting.
This guide details the chemical properties, synthetic pathways, and reactivity profiles of this molecule, serving as a reference for its use in fragment-based drug discovery (FBDD) and heterocyclic methodology.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 3-(Pyridin-4-ylmethyl)-1,2,3-benzotriazin-4(3H)-one |
| Molecular Formula | C₁₃H₁₀N₄O |
| Molecular Weight | 238.25 g/mol |
| Core Scaffold | 1,2,3-Benzotriazin-4-one (BTO) |
| Substituent | 4-Picolyl (Pyridin-4-ylmethyl) |
| Predicted LogP | ~1.4 - 1.8 (Moderate Lipophilicity) |
| pKa (Pyridine) | ~5.2 (Protonatable in acidic media) |
| Solubility | Low in water (neutral); High in 0.1 M HCl (protonated); Soluble in DMSO, DMF, DCM. |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Typically >120°C (Decomposition often observed near melt) |
Structural Significance
The molecule features a 1,2,3-triazine ring fused to a benzene ring.[3][4] This system is electronically deficient. The N2-N3 bond is weak, making the ring susceptible to thermal or photochemical cleavage. The pyridin-4-ylmethyl group acts as a "solubilizing tail" and a "hinge-binding" motif in biological contexts, allowing the molecule to interact with active site residues (e.g., via H-bonding to the pyridine nitrogen).
Synthetic Protocols
Two primary routes exist for the synthesis of this compound. The Diazotization Route is the industry standard for scalability and reliability.
Protocol A: The Diazotization Route (Standard)
This method relies on the construction of an anthranilamide intermediate followed by nitrosative cyclization.
Step 1: Amide Formation
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Reagents: Isatoic anhydride (1.0 eq), 4-Picolylamine (1.1 eq), Ethanol or Dioxane.
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Procedure: Reflux isatoic anhydride with 4-picolylamine for 2–4 hours. CO₂ is evolved.
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Intermediate: N-(Pyridin-4-ylmethyl)-2-aminobenzamide.
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Purification: Precipitate with water or ether; recrystallize from EtOH.
Step 2: Cyclization
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Reagents: Sodium nitrite (NaNO₂, 1.2 eq), HCl (aq, 2N).
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Procedure: Dissolve the intermediate in acidic medium at 0°C. Add NaNO₂ solution dropwise. The diazonium salt forms and immediately cyclizes (intramolecular capture by the amide nitrogen).
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Workup: Neutralize with NaHCO₃ to precipitate the product. Filtration yields the target benzotriazinone.[4]
Protocol B: Photochemical Flow Synthesis (Modern)
Recent advances utilize continuous flow photochemistry to synthesize benzotriazinones from acyclic triazine precursors, avoiding harsh nitrosation conditions.
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Mechanism: A nitrogen-centered radical cascade triggered by violet light (420 nm), inducing a [1,5]-H shift and N-N bond formation.
Visualization: Synthesis Workflow
Caption: Standard synthetic route via isatoic anhydride ring opening and subsequent diazotization-cyclization.
Chemical Reactivity & Degradation
The 1,2,3-benzotriazin-4-one ring is metastable . Its reactivity is dominated by the potential for nitrogen extrusion (loss of N₂).
Thermal Decomposition (The "Aza-Wolff" Type Rearrangement)
Upon heating (typically >180°C or in high-boiling solvents like sulfolane), the molecule loses N₂ to form a reactive iminoketene or diradical intermediate.
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Pathway A (Intramolecular): The intermediate recyclizes to form 1-(pyridin-4-ylmethyl)-1H-indazole . This is a valuable route to functionalized indazoles.
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Pathway B (Intermolecular): In the presence of nucleophiles (amines, alcohols), the iminoketene is trapped to form anthranilic acid derivatives.
Nucleophilic Ring Opening
The triazine ring is susceptible to nucleophilic attack at C4 (carbonyl) or N2.
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Hydrolysis: In strong base (NaOH), the ring opens to form the corresponding triazene carboxylate, which eventually degrades to the anthranilamide.
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Aminolysis: Reaction with secondary amines (e.g., piperidine) can lead to ring opening, forming o-triazenylbenzamides.
Visualization: Thermal Degradation Pathway
Caption: Thermal decomposition mechanism involving nitrogen extrusion and subsequent rearrangement.
Biological Applications & Safety
Medicinal Chemistry Utility[10]
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Kinase Inhibition: The pyridine moiety is a classic "hinge binder" in kinase inhibitor design. The benzotriazinone core serves as a rigid spacer that positions the pyridine to accept a hydrogen bond from the kinase backbone (e.g., Met residue).
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LTA4H Inhibition: Benzotriazinone derivatives have been identified as inhibitors of Leukotriene A4 Hydrolase (LTA4H), an enzyme involved in inflammation. The scaffold mimics the transition state of peptide hydrolysis.
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Prodrug Potential: Due to its susceptibility to reductive ring opening (by biological reductases), benzotriazinones can act as bioreductive prodrugs, releasing cytotoxic agents or active inhibitors in hypoxic tumor environments.
Safety & Handling
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Hazard: 1,2,3-Benzotriazin-4-ones are potential explosion hazards upon rapid heating due to N₂ release.
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Toxicity: Likely to possess acute oral toxicity (Category 4) and skin/eye irritation properties (based on class data).[5][6]
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Storage: Store at -20°C, protected from light and moisture to prevent premature ring opening.
References
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Thermal Decomposition of Benzotriazinones
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Photochemical Synthesis
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Biological Activity (LTA4H)
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Title: Synthesis and biological evaluation of novel 1,2,3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors.
- Source: Chinese Chemical Letters.
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URL:[Link]
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General Reactivity
Sources
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- 10. Triazines and related products. Part XII. Reactions of 3,4-dihydro-4-imino-1,2,3-benzotriazines and 1,2,3-benzotriazin-4(3H)-ones in secondary amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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